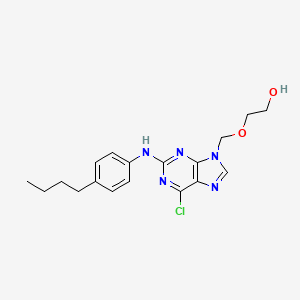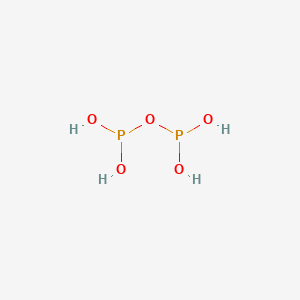
Dehydroisoemetine, (+/-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroisoemetine, (+/-)-, is a synthetically produced antiprotozoal agent. It is structurally similar to emetine, differing only by a double bond next to the ethyl substituent. This compound is known for its anti-amoebic properties and is used in the treatment of amoebiasis and other protozoal infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroisoemetine, (+/-)-, involves several steps. One common method includes the condensation of isoquinoline derivatives with appropriate aldehydes under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Dehydroisoemetine, (+/-)-, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography to ensure it meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Dehydroisoemetine, (+/-)-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Dehydroisoemetine, (+/-)-, can lead to the formation of hydroxylated derivatives, while reduction can produce dehydrogenated compounds .
Aplicaciones Científicas De Investigación
Dehydroisoemetine, (+/-)-, has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of isoquinoline derivatives and their reactivity.
Biology: It is used in the study of protozoal infections and the development of new antiprotozoal agents.
Medicine: It is used in the treatment of amoebiasis and other protozoal infections. Research is ongoing to explore its potential in treating other diseases such as malaria and herpes zoster.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry .
Mecanismo De Acción
The exact mechanism of action of Dehydroisoemetine, (+/-)-, is not fully understood. it is known to inhibit protein synthesis in protozoa by interfering with the translocation step during translation. This leads to the accumulation of incomplete polypeptides and ultimately the death of the protozoal cell. The molecular targets and pathways involved include the ribosomal machinery and associated factors .
Comparación Con Compuestos Similares
Similar Compounds
Emetine: Structurally similar to Dehydroisoemetine, (+/-)-, but lacks the double bond next to the ethyl substituent.
Metronidazole: Another antiprotozoal agent used in the treatment of amoebiasis, but with a different mechanism of action.
Ornidazole: Similar to metronidazole, used in the treatment of protozoal infections .
Uniqueness
Dehydroisoemetine, (+/-)-, is unique due to its specific structural features and its ability to inhibit protein synthesis in protozoa. This makes it a valuable compound in the treatment of protozoal infections, especially in cases where other treatments may be less effective .
Propiedades
Número CAS |
66899-87-4 |
|---|---|
Fórmula molecular |
C29H38N2O4 |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
(11bS)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25-/m0/s1 |
Clave InChI |
XXLZPUYGHQWHRN-DQEYMECFSA-N |
SMILES isomérico |
CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@H]4C5=CC(=C(C=C5CCN4)OC)OC |
SMILES canónico |
CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


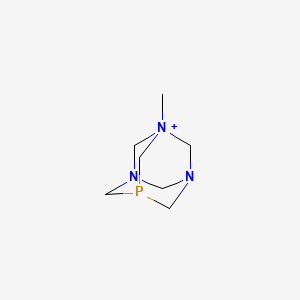
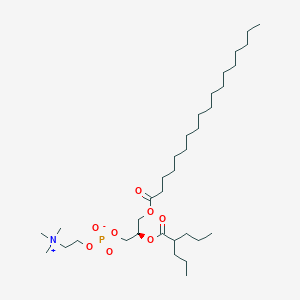
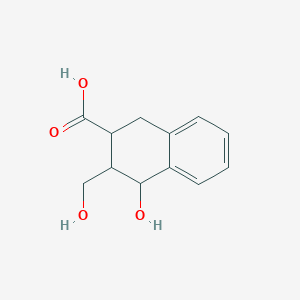
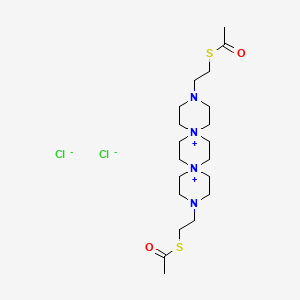

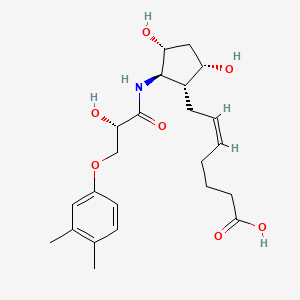
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;2-hydroxy-2-oxoacetate](/img/structure/B12786751.png)
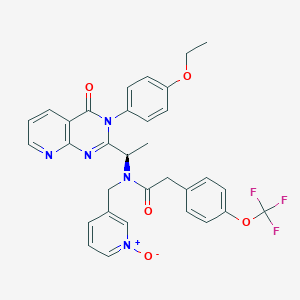


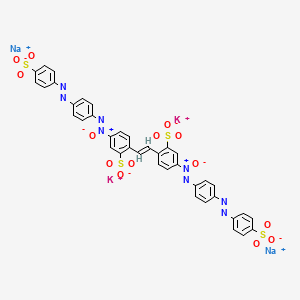
![1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12786795.png)
